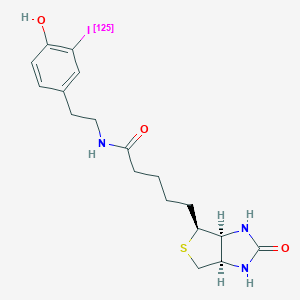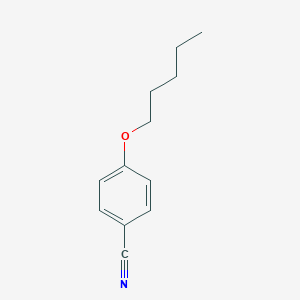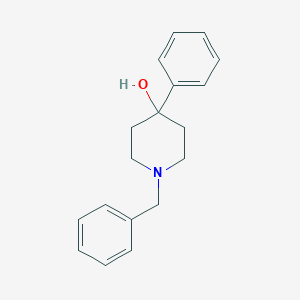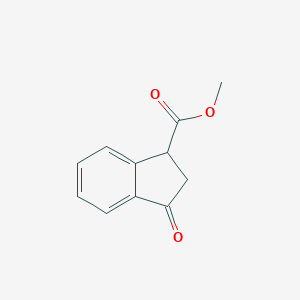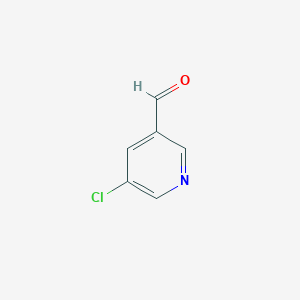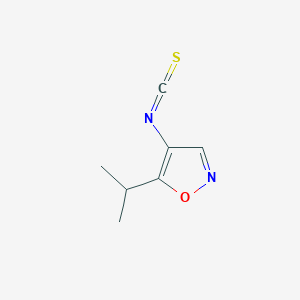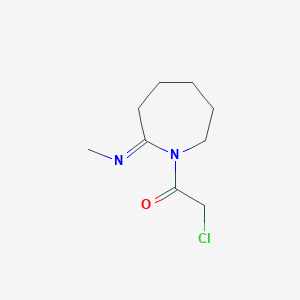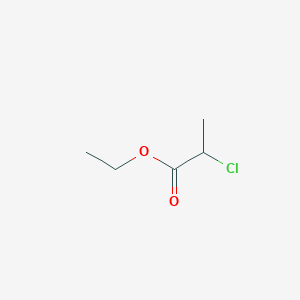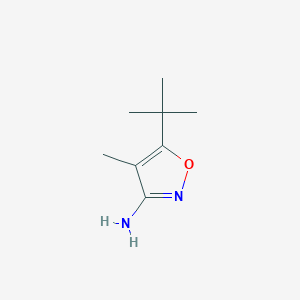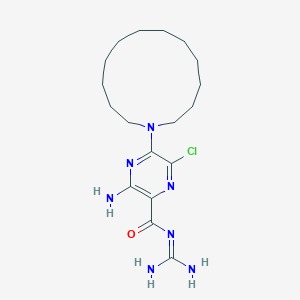
3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spectinomycin hydrochloride hydrate is a bacteriostatic antibiotic that belongs to the aminocyclitol class. It is derived from the bacterium Streptomyces spectabilis and is primarily used to treat infections caused by gram-negative bacteria, particularly Neisseria gonorrhoeae, the causative agent of gonorrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spectinomycin hydrochloride hydrate is typically synthesized through the fermentation of Streptomyces spectabilis. The fermentation broth is then processed to isolate spectinomycin, which is subsequently converted to its hydrochloride hydrate form .
Industrial Production Methods: In industrial settings, the production of spectinomycin hydrochloride hydrate involves large-scale fermentation followed by purification processes such as ion-exchange chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Spectinomycin hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of degradation products.
Reduction: This reaction is less common but can occur under specific conditions.
Substitution: Spectinomycin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to various degradation products, while substitution reactions can result in modified spectinomycin derivatives .
Scientific Research Applications
Spectinomycin hydrochloride hydrate has a wide range of applications in scientific research:
Mechanism of Action
Spectinomycin hydrochloride hydrate exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the translocation of peptidyl-tRNA, thereby halting bacterial growth . The primary molecular target is the 30S ribosomal subunit, and the pathway involved is the inhibition of protein synthesis .
Comparison with Similar Compounds
Gentamicin: Another aminoglycoside antibiotic that also targets the bacterial ribosome but has a broader spectrum of activity.
Kanamycin: Similar to spectinomycin, kanamycin inhibits protein synthesis but is more commonly used for different types of bacterial infections.
Tobramycin: This compound is used to treat various bacterial infections and also targets the 30S ribosomal subunit.
Uniqueness: Spectinomycin hydrochloride hydrate is unique in its specific use for treating gonorrhea, particularly in patients who are allergic to other antibiotics such as penicillin. Its bacteriostatic nature and specific mechanism of action make it a valuable tool in both clinical and research settings .
Properties
CAS No. |
115087-91-7 |
|---|---|
Molecular Formula |
C18H30ClN7O |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
3-amino-5-(azacyclotridec-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H30ClN7O/c19-14-16(24-15(20)13(23-14)17(27)25-18(21)22)26-11-9-7-5-3-1-2-4-6-8-10-12-26/h1-12H2,(H2,20,24)(H4,21,22,25,27) |
InChI Key |
HDKCYEOARZXCLR-UHFFFAOYSA-N |
SMILES |
C1CCCCCCN(CCCCC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
Canonical SMILES |
C1CCCCCCN(CCCCC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
Key on ui other cas no. |
115087-91-7 |
Synonyms |
3-amino-5-(1-azacyclotridec-1-yl)-6-chloro-N-(diaminomethylidene)pyraz ine-2-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


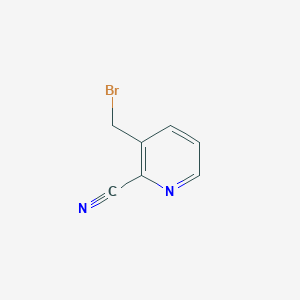
![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
